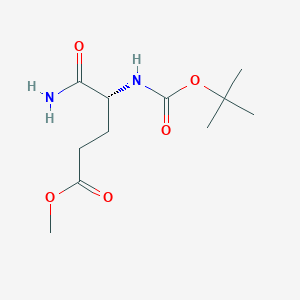
Methyl 1-(4-chlorobenzyl)-4-oxo-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-chlorobenzyl)-4-oxo-3-piperidinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a chlorobenzyl group, and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-chlorobenzyl)-4-oxo-3-piperidinecarboxylate typically involves the reaction of 4-chlorobenzyl chloride with piperidine-3-carboxylate under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to esterification using methanol and a suitable catalyst like sulfuric acid to obtain the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-(4-chlorobenzyl)-4-oxo-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-chlorobenzyl)-4-oxo-3-piperidinecarboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 1-(4-chlorobenzyl)-4-oxo-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Chlorobenzyl)-4-oxopiperidine-3-carboxylic acid
- 4-Chlorobenzyl chloride
- Methyl 4-oxopiperidine-3-carboxylate
Comparison: Methyl 1-(4-chlorobenzyl)-4-oxo-3-piperidinecarboxylate is unique due to the presence of both the chlorobenzyl and ester groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization.
Eigenschaften
Molekularformel |
C14H16ClNO3 |
|---|---|
Molekulargewicht |
281.73 g/mol |
IUPAC-Name |
methyl 1-[(4-chlorophenyl)methyl]-4-oxopiperidine-3-carboxylate |
InChI |
InChI=1S/C14H16ClNO3/c1-19-14(18)12-9-16(7-6-13(12)17)8-10-2-4-11(15)5-3-10/h2-5,12H,6-9H2,1H3 |
InChI-Schlüssel |
GECGMOGERGNOHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN(CCC1=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Chloro-2,3-dimethylimidazo[1,2-a]pyrazine](/img/structure/B8277442.png)







![Methyl 3-hydroxy-4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B8277494.png)
